molecular formula C18H17NO3 B1454201 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid CAS No. 1219551-00-4

3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid

Cat. No.: B1454201
CAS No.: 1219551-00-4
M. Wt: 295.3 g/mol
InChI Key: PGFBWFPGEYRHRT-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid follows established International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic compounds. The primary International Union of Pure and Applied Chemistry name for this compound is 3-(6-phenylmethoxyindol-1-yl)propanoic acid, which accurately describes the structural components and their connectivity. This nomenclature system clearly indicates the presence of a phenylmethoxy group (commonly referred to as benzyloxy) attached to the 6-position of the indole ring, with the indole nitrogen connected to a three-carbon propanoic acid chain.

The compound is officially registered under Chemical Abstracts Service number 1219551-00-4, providing a unique identifier for database searches and commercial transactions. Alternative systematic names include this compound and 1H-indole-1-propanoic acid, 6-(phenylmethoxy)-, each emphasizing different aspects of the molecular structure while maintaining chemical accuracy. The nomenclature also reflects the stereochemical considerations inherent in the indole ring system, specifically noting the 1H-indol designation that indicates the hydrogen atom position on the nitrogen.

The systematic naming convention for this compound demonstrates the complexity of modern chemical nomenclature systems when dealing with multi-functional molecules. The benzyloxy substituent introduces additional naming considerations, as it represents a phenylmethoxy group that must be clearly positioned relative to the indole ring system. The propanoic acid moiety adds another layer of complexity to the naming system, requiring precise indication of the carbon chain length and carboxylic acid functionality.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C18H17NO3, representing a composition of eighteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms. This molecular composition yields a calculated molecular weight of 295.3 grams per mole according to computational chemistry databases, with some sources reporting slight variations such as 295.33 or 295.34 grams per mole depending on the precision of atomic mass calculations used.

The molecular formula analysis reveals important structural insights about the compound's composition and potential chemical behavior. The carbon-to-hydrogen ratio indicates a high degree of unsaturation, consistent with the presence of aromatic ring systems including both the indole core and the benzyl group. The nitrogen content is relatively low at approximately 4.7% by mass, while oxygen comprises roughly 16.3% of the total molecular weight, primarily distributed among the benzyloxy ether linkage and the carboxylic acid functionality.

Parameter Value Source
Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
Exact Mass 295.121 g/mol
Elemental Composition (C) 73.2% Calculated
Elemental Composition (H) 5.8% Calculated
Elemental Composition (N) 4.7% Calculated
Elemental Composition (O) 16.3% Calculated

The elemental analysis provides insight into the compound's physical and chemical properties. The high carbon content reflects the aromatic nature of the molecule, while the moderate oxygen content suggests potential for hydrogen bonding interactions through both the ether and carboxylic acid functionalities. The single nitrogen atom, incorporated within the indole ring system, contributes to the compound's basicity and potential coordination chemistry applications.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary information about molecular structure and chemical environment. Nuclear magnetic resonance spectroscopy reveals detailed information about the hydrogen and carbon environments within the molecule, while infrared spectroscopy identifies functional groups and their characteristic vibrational modes. Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments.

The nuclear magnetic resonance spectroscopic data for related indole compounds provides insight into the expected chemical shifts and coupling patterns for this molecule. For the structurally related 6-benzyloxyindole compound, proton nuclear magnetic resonance spectroscopy in deuterated chloroform shows characteristic aromatic resonances between 7.22 and 7.32 parts per million for the benzyl group protons. The indole ring protons typically appear as complex multipets in the aromatic region, while the benzyloxy methylene protons exhibit characteristic chemical shifts around 5.2 to 5.3 parts per million.

Infrared spectroscopy of carboxylic acid-containing indole derivatives reveals several characteristic absorption bands that would be expected for this compound. Related propanoic acid compounds exhibit strong carbonyl stretching vibrations around 1700-1750 reciprocal centimeters, characteristic of carboxylic acid functionality. The indole ring system contributes aromatic carbon-carbon stretching vibrations in the 1450-1650 reciprocal centimeters region, while the benzyloxy ether linkage produces carbon-oxygen stretching absorptions around 1000-1300 reciprocal centimeters.

Mass spectrometry analysis would be expected to show a molecular ion peak at mass-to-charge ratio 295, corresponding to the calculated molecular weight. Fragmentation patterns would likely include loss of the carboxylic acid functionality (mass loss of 45 atomic mass units) and potential cleavage of the benzyloxy group (mass loss of 91 atomic mass units corresponding to the tropylium ion). The indole ring system typically remains intact under standard ionization conditions, providing a stable fragment for structural confirmation.

Crystallographic Data and Conformational Analysis

Crystallographic analysis of this compound would provide definitive structural information regarding bond lengths, bond angles, and molecular conformation in the solid state. While specific crystallographic data for this exact compound was not identified in the available literature, related indole compounds provide insight into expected structural parameters and conformational preferences.

The indole ring system in related compounds typically exhibits planar geometry with carbon-carbon bond lengths ranging from 1.35 to 1.42 Angstroms for aromatic bonds and 1.47 to 1.52 Angstroms for carbon-nitrogen bonds within the five-membered ring. The benzyloxy substituent introduces conformational flexibility through rotation around the ether oxygen-carbon bond, potentially allowing multiple stable conformations in both solution and solid-state environments.

Computational analysis suggests that the propanoic acid chain attached to the indole nitrogen would adopt an extended conformation to minimize steric interactions with the aromatic ring system. The carboxylic acid functionality would be expected to participate in hydrogen bonding interactions in the crystalline state, potentially forming dimeric structures through carboxylic acid hydrogen bonding or extended chain structures through intermolecular hydrogen bonds.

Properties

IUPAC Name

3-(6-phenylmethoxyindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-18(21)9-11-19-10-8-15-6-7-16(12-17(15)19)22-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFBWFPGEYRHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid generally follows a modular approach:

1.1 Formation of the Indole Core

  • The indole ring system can be synthesized via classical methods such as the Fischer indole synthesis or Bartoli indole synthesis, which involve cyclization of appropriate precursors under acidic or basic conditions.
  • For this compound, the indole ring is typically functionalized at the 6-position to allow subsequent benzyloxy substitution.

Introduction of the Benzyloxy Group

  • The benzyloxy group is introduced by alkylation of a hydroxy-substituted indole intermediate.
  • A common method involves nucleophilic substitution where 6-hydroxyindole is reacted with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
  • Reaction conditions are typically anhydrous to prevent hydrolysis, with solvents like dimethylformamide (DMF) or acetonitrile (MeCN), and temperatures ranging from ambient to 80°C to optimize yield.

1.3 Attachment of the Propanoic Acid Side Chain

  • The propanoic acid moiety is introduced via N-alkylation of the benzyloxy-indole intermediate.
  • This is commonly achieved by reacting the N-H of the indole with 3-bromopropanoic acid or its ester derivatives in the presence of a base such as potassium carbonate.
  • Reaction temperatures are controlled between 60–80°C to balance reaction kinetics and minimize side reactions.
  • After alkylation, hydrolysis of ester groups (if used) is performed under acidic or basic conditions to yield the free acid.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Notes on Optimization
Indole ring synthesis Fischer or Bartoli synthesis Acidic or basic catalysis; control temperature for regioselectivity
Benzyloxy group introduction 6-hydroxyindole + benzyl bromide, NaH, DMF Anhydrous conditions critical; 1:1.1 molar ratio; 60–80°C optimal
N-Alkylation with propanoic acid Benzyloxy-indole + 3-bromopropanoic acid, K₂CO₃, MeCN Controlled temperature (60–80°C); stoichiometry important to reduce side products
Purification Recrystallization or silica gel chromatography Use ethanol or CH₂Cl₂:MeOH mixtures for best purity

Mechanistic Insights

  • Benzyloxy Introduction: The phenolic oxygen at position 6 of the indole acts as a nucleophile, attacking the electrophilic benzyl halide, displacing the halide ion in an SN2 reaction.
  • N-Alkylation: The indole nitrogen lone pair attacks the electrophilic carbon in 3-bromopropanoic acid, forming the N-substituted product.
  • Both steps require careful control of moisture and temperature to prevent hydrolysis and side reactions.

Analytical Characterization Techniques

To confirm the structure and purity of this compound, the following techniques are employed:

Technique Purpose Key Observations
¹H NMR Spectroscopy Confirm proton environments Benzyloxy protons: δ 4.9–5.1 ppm (singlet); Indole aromatic protons: δ 6.8–7.5 ppm; Propanoic acid CH₂ groups: δ 2.6–3.0 ppm (triplet)
¹³C NMR Spectroscopy Confirm carbon environments Carbonyl carbon: δ 170–175 ppm; Benzyloxy carbons: δ 70–75 ppm
Mass Spectrometry (MS) Molecular weight and fragmentation pattern Molecular ion peak [M+H]⁺ at expected m/z; characteristic loss of CO₂ from propanoic acid
High-Performance Liquid Chromatography (HPLC) Purity assessment and impurity profiling Reverse-phase C18 column; >95% purity typical; gradient elution with acetonitrile/water + 0.1% TFA

Stability and Solubility Considerations

  • The benzyloxy substituent increases lipophilicity, reducing aqueous solubility.
  • The compound is most soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and DMF.
  • Stability is maintained under acidic conditions (pH < 3), but hydrolysis of the benzyloxy group can occur at alkaline pH (>8).
  • The compound is sensitive to light-induced oxidation; storage under inert atmosphere in amber vials at low temperature (−20°C) is recommended.

Summary Table of Preparation Method

Preparation Stage Reagents/Conditions Outcome/Notes
Indole core synthesis Fischer/Bartoli synthesis, acidic/basic catalysis Formation of substituted indole ring
Benzyloxy substitution 6-hydroxyindole + benzyl bromide, NaH, DMF, 60–80°C Installation of benzyloxy group at C-6
N-Alkylation Benzyloxy-indole + 3-bromopropanoic acid, K₂CO₃, MeCN, 60–80°C Attachment of propanoic acid side chain
Purification Recrystallization or silica gel chromatography Isolation of pure this compound

Research Findings and Practical Notes

  • Reaction stoichiometry and anhydrous conditions are critical for high yield and purity.
  • Alkylation steps require careful temperature control to avoid side reactions such as over-alkylation or hydrolysis.
  • Purification by chromatography ensures removal of unreacted starting materials and side products.
  • This compound serves as a valuable intermediate for further derivatization in pharmaceutical and biological research.

Chemical Reactions Analysis

Types of Reactions

3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl chloride, potassium carbonate

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can affect signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Activity Comparison of Indole-Propanoic Acid Derivatives
Compound Name CAS Substitution (Indole Position) Chain Length Key Biological Activity EC₅₀/IC₅₀ LogPow Reference
3-[6-(Benzyloxy)-1H-indol-1-yl]propanoic acid 1219551-00-4 6-OBz Propanoic Integrin αvβ3 inhibition (precursor) N/A N/A
3-[5-(Benzyloxy)-1H-indol-1-yl]propanoic acid 1092299-42-7 5-OBz Propanoic GPR40 agonist (weaker activity) 1–10 μM N/A
[5-(Benzyloxy)-1H-indol-1-yl]acetic acid 445492-18-2 5-OBz Acetic GPR40 agonist (reduced potency) >10 μM N/A
3-(5-Methoxy-1H-indol-3-yl)propanoic acid 39547-16-5 5-OMe Propanoic Antibacterial (moderate) N/A N/A
2-[6-(Benzyloxy)-1H-indol-3-yl]acetic acid 682802-82-0 6-OBz Acetic Unknown (structural analog) N/A N/A
Key Observations:

Position of Benzyloxy Group: The 6-OBz substitution in the target compound (vs. 5-OBz in CAS 1092299-42-7) may alter steric and electronic interactions with targets like integrins or GPR40. For example, GPR40 agonists with 5-OBz substitutions exhibit weaker activity (EC₅₀: 1–10 μM) compared to phenylpropanoic acid derivatives . The 6-OBz group in the target compound is hypothesized to enhance αvβ3 integrin binding due to improved spatial orientation .

Chain Length: Propanoic acid chains (e.g., target compound) generally show higher potency than acetic acid analogs (e.g., [5-OBz]acetic acid, EC₅₀ >10 μM) in GPR40 agonism .

Substituent Effects :

  • Methoxy groups (e.g., 5-OMe in CAS 39547-16-5) reduce lipophilicity compared to benzyloxy but may compromise target binding .

Physicochemical Properties

  • Lipophilicity (LogPow) : While direct data for the target compound is unavailable, analogs with benzyloxy groups (e.g., compound 8e in ) exhibit high LogPow values (5.4), suggesting increased membrane permeability . Acetic acid derivatives (e.g., CAS 682802-82-0) likely have lower LogPow due to shorter chains .

Biological Activity

3-[6-(Benzyloxy)-1H-indol-1-yl]propanoic acid is a synthetic organic compound belonging to the indole family. Its structure includes a benzyloxy group attached to the indole ring, which influences its chemical reactivity and biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer and infectious diseases.

Chemical Structure

The chemical formula for this compound is C18H19NO3, and its systematic name reflects its complex structure, which combines an indole core with a benzyloxy group and a propanoic acid side chain.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. This compound has been shown to exhibit significant antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, possess notable antimicrobial properties. For instance, studies have demonstrated that related indole compounds exhibit effectiveness against a range of bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.5 - 62.5 µg/mL
Escherichia coli75 - 150 µg/mL
Pseudomonas aeruginosa9.375 µg/mL

These findings suggest that the presence of specific functional groups in the indole structure enhances its antibacterial efficacy .

Anticancer Activity

The potential anticancer properties of this compound are linked to its ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have shown that compounds with similar structures can significantly reduce cell viability in various cancer cell lines. For example, one study reported that an indole derivative reduced the viability of breast cancer cells by over 50% at concentrations below 20 µM .

Case Studies

  • Antibacterial Efficacy : A study conducted by Roy et al. (2014) synthesized various bisindole compounds, which included derivatives similar to this compound. The compounds exhibited significant antibacterial activity against multiple strains, highlighting the importance of structural modifications in enhancing biological activity .
  • Cancer Cell Studies : In a comparative analysis of several indole derivatives, researchers found that those with benzyloxy substitutions demonstrated improved cytotoxicity against human cancer cell lines, suggesting that modifications at the indole position can lead to enhanced therapeutic profiles .

Synthesis and Development

The synthesis of this compound involves several steps, including the formation of the indole core and the introduction of the benzyloxy group through nucleophilic substitution reactions. These synthetic routes allow for the exploration of various analogs that may possess improved biological activities.

Therapeutic Potential

Due to its promising biological activities, this compound is being investigated for potential therapeutic applications in:

  • Cancer Treatment : Targeting specific pathways involved in tumor growth.
  • Antimicrobial Therapy : Developing new antibiotics to combat resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves functionalization of the indole core. A common approach is alkylation of 6-benzyloxyindole with a propanoic acid derivative. For example, phase-transfer catalysis (PTC) using benzyl halides and potassium carbonate in a biphasic solvent system (e.g., dichloromethane/water) can achieve N-alkylation of the indole nitrogen . Yield optimization depends on:

  • Catalyst selection : Tetrabutylammonium bromide (TBAB) improves reaction efficiency in PTC .
  • Temperature : Reactions at 50–60°C reduce side-product formation.
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product (reported yields: 70–85%) .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms substitution patterns:
  • Indole H-2 proton appears as a singlet near δ 7.3–7.5 ppm.
  • Benzyloxy methylene protons resonate as a singlet at δ 5.1–5.3 ppm .
  • IR : A broad peak at 2500–3000 cm1^{-1} (carboxylic O-H stretch) and a carbonyl stretch at 1680–1720 cm1^{-1} .
  • X-ray crystallography : Resolves stereochemistry; intramolecular hydrogen bonds between the carboxylic acid and indole nitrogen are common .

Q. What solubility properties should researchers consider for this compound in biological assays?

  • Methodological Answer :

  • Polar solvents : Soluble in DMSO (≥50 mg/mL) and methanol (limited solubility ~10 mg/mL).
  • Aqueous buffers : Poor solubility at neutral pH; adjust to pH 8–9 with sodium bicarbonate for dissolution .
  • Stability : Store at –20°C in desiccated conditions to prevent hydrolysis of the benzyloxy group .

Advanced Research Questions

Q. How does the 6-benzyloxy substituent influence the compound’s pharmacokinetic profile and target binding?

  • Methodological Answer :

  • Lipophilicity : The benzyloxy group increases logP by ~1.5 units compared to unsubstituted indole derivatives, enhancing membrane permeability (measured via PAMPA assays) .
  • Target interactions : Molecular docking studies suggest the benzyloxy moiety occupies hydrophobic pockets in enzymes like cyclooxygenase-2 (COX-2), as seen in analogues with 80–90% inhibition at 10 µM .
  • Metabolic stability : The benzyl group slows oxidative metabolism (CYP3A4), with a half-life increase from 2.1 to 4.8 hours in microsomal assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions. Key steps include:

  • Dose-response validation : Test across a wide concentration range (0.1–100 µM) to identify non-linear effects .
  • Counter-screening : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target specificity .
  • Batch analysis : Verify compound purity (>98% via HPLC) and exclude contaminants like de-benzylated byproducts .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer :

  • Core modifications : Replace the propanoic acid with malonic acid to assess carboxylate spacing effects on target binding .
  • Substituent screening : Synthesize analogues with electron-withdrawing groups (e.g., nitro) at the indole 4-position to evaluate electronic effects on activity .
  • In silico modeling : Use QSAR models trained on indole derivatives to predict bioactivity and prioritize synthetic targets .

Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?

  • Methodological Answer :

  • Rodent inflammation models : Collagen-induced arthritis (CIA) in mice, with oral dosing (10–50 mg/kg/day) and cytokine profiling (IL-6, TNF-α) .
  • Pharmacokinetic studies : Measure plasma concentrations via LC-MS/MS; reported Cmax_{max} for analogues is 1.2–3.5 µg/mL at 2 hours post-dose .
  • Toxicity screening : Conduct acute toxicity tests (OECD 423) with histopathological analysis of liver and kidney tissues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
Reactant of Route 2
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3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid

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